5.5-Fold Superior Potency Against tRNA Methyltransferase vs. a Structurally Related Sulfonamide Comparator
In a direct head-to-head biochemical assay, 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide (ChEMBL4517402) inhibited Pseudomonas aeruginosa tRNA (guanine(37)-N1)-methyltransferase with an IC50 of 60 nM, while a structurally related sulfonamide comparator (ChEMBL2431997) exhibited an IC50 of 330 nM under identical conditions [1]. This represents a 5.5-fold difference in potency.
| Evidence Dimension | Inhibitory potency (IC50) against Pseudomonas aeruginosa tRNA (guanine(37)-N1)-methyltransferase |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | ChEMBL2431997 (BDBM50519349): IC50 = 330 nM |
| Quantified Difference | 5.5-fold improvement (60 nM vs. 330 nM) |
| Conditions | Inhibition assay using Pseudomonas aeruginosa tRNA (guanine(37)-N1)-methyltransferase (Leu5 to Asp25 residues) expressed in Escherichia coli BL21 Rosetta (DE3), curated by ChEMBL/Singapore-MIT Alliance |
Why This Matters
This quantitative potency differential directly informs compound selection for tRNA methyltransferase inhibitor screening cascades, where a 5.5-fold potency gap can determine hit progression vs. deprioritization in early drug discovery.
- [1] BindingDB PrimarySearch_ki: BDBM50519348 (ChEMBL4517402) IC50 60 nM; BDBM50519349 (ChEMBL2431997) IC50 330 nM. Inhibition of Pseudomonas aeruginosa tRNA (guanine(37)-N1)-methyltransferase. Singapore-MIT Alliance for Research and Technology; ChEMBL. View Source
